molecular formula C8H8N2 B14655300 1H-Pyrrolo[1,2-A][1,3]diazepine CAS No. 42424-05-5

1H-Pyrrolo[1,2-A][1,3]diazepine

Cat. No.: B14655300
CAS No.: 42424-05-5
M. Wt: 132.16 g/mol
InChI Key: AKKFAQPJRBPRKQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-A][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused pyrrole ring (five-membered, one nitrogen) and a diazepine ring (eight-membered, two nitrogen atoms at positions 1 and 3). This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

42424-05-5

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1H-pyrrolo[1,2-a][1,3]diazepine

InChI

InChI=1S/C8H8N2/c1-2-6-10-7-3-4-8(10)9-5-1/h1-7,9H

InChI Key

AKKFAQPJRBPRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC=CN2C=C1

Origin of Product

United States

Preparation Methods

Direct Cyclization Approaches

Direct cyclization represents the most straightforward conceptual approach to access the pyrrolodiazepine scaffold. A facile route for synthesizing substituted pyrrolo[1,2-alpha]diazepine from readily available starting materials has been reported, though specific reaction details were limited in the abstract. This approach provides access to the core scaffold that can be subsequently tested for various biological activities including antimalarial, antineoplastic, hypotensive, and anti-inflammatory properties.

A significant development in direct cyclization approaches involved the synthesis and structural correction of pyrrolo[1,2-a]diazepine derivatives. As noted in a 1986 publication in the Journal of Heterocyclic Chemistry, the structure of a previously described pyrrolo[1,2-a]diazepine required correction based on comparative physicochemical data and synthetic procedures. This highlights the complexity of structural assignment in these heterocyclic systems and underscores the importance of rigorous characterization methods.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer significant advantages for constructing complex heterocycles in a single synthetic operation. Katritzky and colleagues reported the synthesis of related 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]diazepines through condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole. The resulting 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]diazepine intermediate (55% yield) underwent nucleophilic substitution with various reagents to produce novel pyrrolodiazepine derivatives in good yields.

While this approach targets the 1,4-diazepine isomer rather than the 1,3-diazepine analog, the synthetic strategy demonstrates the utility of multi-component approaches in constructing the fused bicyclic framework. The methodology could potentially be adapted for 1,3-diazepine synthesis by modifying the nitrogen positioning in the starting materials.

Ring Expansion Methods

Ring expansion represents an alternative strategy for accessing seven-membered heterocycles from smaller ring precursors. A notable example involves the synthesis of hexahydropyrrolo[3,2-e]diazepine-2,5-diones through rearrangements of cyclopropylketimines and cyclopropylketones. This approach proceeds through the following sequence:

  • Reaction of chlorolactames with sodium azide to produce cyclopropylketimines (75-89% yield)
  • Acid hydrolysis to form cyclopropylketones (61-67% yield)
  • Thermal transformation (170-240°C, sublimation) to generate dihydropyrroles (51-71% yield)
  • Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield pyrrolo[3,2-e]diazepinedione derivatives (75-84% yield)

While this methodology focuses on pyrrolo[3,2-e]diazepine isomers rather than the target pyrrolo[1,2-a]diazepine, the ring expansion strategy provides valuable insights that could be adapted for 1,3-diazepine synthesis through appropriate selection of starting materials and reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized heterocyclic synthesis by dramatically reducing reaction times and often improving yields and selectivity. Several reports highlight its utility in pyrrolodiazepine synthesis.

In a key study, microwave irradiation facilitated the synthesis of 4-arylthio-3-oxazolin-5-ones from ethyl cyanoformate, thiophenol, and cyclic ketones. The reaction time was dramatically reduced from 12-36 hours to merely 15 minutes at 80°C under microwave conditions, with an increased yield of 60%. Subsequent decarboxylation and in situ [3+2] cycloaddition provided novel pyrrolodiazepine scaffolds through an elegant domino reaction sequence involving cycloreversion, dipolar cycloaddition, retro-Mannich reaction, and iminium ion addition.

The regioselective synthesis of diazepine derivatives can also be significantly influenced by microwave irradiation. Research has shown that the base-mediated alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one with aminoethyl chlorides exhibits dramatically different regioselectivity under microwave conditions compared to conventional heating. While conventional heating in dimethylformamide for several hours resulted in alkylation at the more acidic amide nitrogen, brief (90 seconds) microwave heating redirected the reaction with complete regiospecificity to N-4. This remarkable selectivity switch was attributed to greater anion production slightly biased toward the higher-energy N-4 anion under microwave conditions.

These examples demonstrate the transformative potential of microwave irradiation in pyrrolodiazepine synthesis, suggesting promising applications for the specific preparation of 1H-Pyrrolo[1,2-A]diazepine.

One-Pot Sequential Synthesis

Dipolar Cycloaddition-Based Approaches

A particularly efficient approach to complex pyrrolodiazepine-based heterocycles involves one-pot sequential transformations. Researchers have developed a pot-economy and diastereoselective synthesis involving catalyst recycling to access complex heterocyclic scaffolds. For example, methyl(11R,11aS,14aR,14bS)-13-ethyl-11-methyl-12,14-dioxo-11a,12,13,14,14a,14b-hexahydro-9H,11H-benzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]triazolo[1,5-a]diazepine-11-carboxylate derivatives were synthesized in good yields through sequential transformations.

A general procedure for one-pot synthesis of tetrahydro-pyrrolo[1,2-d]benzodiazepines involves a sequence of 1,3-dipolar cycloaddition, N-alkylation, Staudinger reaction, and aza-Wittig reaction. This approach typically follows this sequence:

  • A solution of 2-azidobenzaldyhe, amino ester, and maleimide in acetonitrile with triethylamine is heated at 125°C for 30 minutes under microwave irradiation
  • Bromide ketone and potassium carbonate are added to the pyrrolidine-containing mixture followed by heating at 120°C for 2 hours
  • Triphenylphosphine is added and the mixture is heated at 105°C for 6 hours
  • The product is purified using flash chromatography or semi-preparative HPLC

While this approach targets 1,4-diazepine systems rather than 1,3-diazepines, the methodology demonstrates the power of sequential one-pot processes in constructing complex heterocyclic scaffolds and could potentially be adapted for 1,3-diazepine synthesis.

Oxazolinone-Based Approaches

A valuable synthetic approach involves the use of oxazolinone intermediates as precursors to pyrrolodiazepines. This strategy typically begins with a three-component reaction involving a cyclic ketone, thiophenol, and ethyl cyanoformate. The key steps include:

  • Formation of 4-arylthio-3-oxazolin-5-ones in a microwave-accelerated process (60% yield)
  • Thermolysis of the oxazolinone intermediate at 150°C for 10 minutes under microwave irradiation
  • Trapping of the resulting nitrile ylide with electron-deficient alkynes in a 1,3-dipolar cycloaddition
  • Spontaneous rearrangement via a retro-Mannich pathway to afford pyrrolodiazepine scaffolds

This approach is particularly notable for its efficiency and mechanistic elegance, involving a domino reaction sequence that constructs the complex heterocyclic framework in a controlled manner.

Comparative Analysis of Preparation Methods

The following table provides a comparative analysis of the key synthetic approaches to pyrrolodiazepine scaffolds, with potential application to the preparation of 1H-Pyrrolo[1,2-A]diazepine:

Method Key Starting Materials Reaction Conditions Advantages Limitations Yield Range References
Direct Cyclization Readily available materials (specific details limited) Variable, often requiring extended heating Conceptually straightforward; established methodology May require multiple steps; potential side reactions Variable (specific data limited)
Multi-component Reactions 3-(Pyrrol-1-yl)-1-propylamine; (1-hydroxymethyl)benzotriazole Room temperature to moderate heating; various solvents One-pot procedure; atom economy; efficiency May lack regioselectivity; purification challenges 55% for benzotriazole intermediates
Ring Expansion Chlorolactames; sodium azide 170-240°C for thermal rearrangement Access to complex ring systems; potential regioselectivity Multi-step process; harsh conditions 51-91% for individual steps
Microwave-Assisted Oxazolinone Formation Ethyl cyanoformate; thiophenol; cyclic ketones 80°C, 15 min (microwave) Dramatically reduced reaction times; improved yields Requires specialized equipment 60% for oxazolinone intermediate
Regioselective Alkylation Diazepine derivatives; alkyl halides 90 sec (microwave) Complete regioselectivity; short reaction times Limited to specific substrates Not specified
One-Pot Sequential Processes 2-Azidobenzaldehyde; amino esters; maleimides 105-125°C (microwave) Complexity generation; diastereoselectivity; efficiency Complex purification; substrate limitations 33-69% overall

This comparison highlights the diverse approaches available for pyrrolodiazepine synthesis, with microwave-assisted and one-pot sequential methods offering particular advantages in terms of efficiency and complexity generation. The optimal method selection depends on specific synthetic requirements, available equipment, and desired structural features of the target molecules.

Structural Characterization and Purification Methods

Accurate characterization of pyrrolodiazepine products is essential for confirming structural identity and purity. Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR typically shows characteristic signals for pyrrole protons (δ 6.5-7.5 ppm) and diazepine CH₂ groups (δ 3.0-4.5 ppm)
    • ¹³C NMR provides valuable information about carbon framework and functionalization
  • Mass Spectrometry:

    • Molecular ion peaks and fragmentation patterns confirm molecular weight and structure
    • High-resolution mass spectrometry (HRMS) verifies molecular formula
  • Infrared Spectroscopy:

    • Characteristic absorption bands for NH stretching (3300-3400 cm⁻¹) and C=O stretching (if present, ~1660 cm⁻¹)

Purification methods commonly employed include:

  • Flash Column Chromatography:

    • Typically using silica gel with hexane/ethyl acetate gradients
    • For polar intermediates, basic alumina columns may be preferred
  • High-Performance Liquid Chromatography (HPLC):

    • Semi-preparative HPLC with C18 columns for final product purification
    • Typical mobile phases include methanol/water gradients with 0.05% trifluoroacetic acid
  • Recrystallization:

    • Often from ethanol, ethyl acetate, or dichloromethane/hexane mixtures
  • Kugelrohr Distillation:

    • For volatile intermediates (e.g., 0.1 Torr, 100°C)

Functionalization Strategies

Once the basic pyrrolodiazepine scaffold is constructed, various functionalization strategies can be employed to enhance structural diversity and tailor biological properties:

N-Functionalization

The diazepine nitrogen represents a key site for further functionalization. Methods include:

  • Alkylation with alkyl halides in the presence of bases such as potassium carbonate
  • Acylation with acid chlorides or anhydrides
  • Carbamoylation through acyl transfer reactions

For example, the transformation of pyrrolodiazepine derivatives can be accomplished through selective N-amidation with in situ prepared imidazolium salts, followed by N-allylation with allyl bromide in the presence of potassium carbonate.

Ring Modification

The pyrrolodiazepine core can be further modified through:

  • Reduction of ester functionalities to alcohols using reducing agents like diisobutylaluminum hydride
  • Desulfurization of thiophenyl-substituted derivatives using Raney nickel
  • Hydrolysis of aminal functionalities under acidic conditions
  • Ring closing metathesis to generate macrocyclic derivatives

For instance, treatment of a pyrrolodiazepine with a 5:1 mixture of acetic acid and water at 90°C for 2 days can cleave the aminal function, providing access to additional derivatives.

Chemical Reactions Analysis

Dynamic Combinatorial Library Development

Hydrolysis of the diazepine scaffold enables recyclization with aldehydes, forming dynamic libraries.

Key Steps :

  • Hydrolysis : Acidic conditions (HCl/THF) cleave the diazepine ring to generate amine intermediates.

  • Recyclization : Condensation with aldehydes (e.g., benzaldehyde, furfural) reforms the scaffold with modified substituents .

Thermodynamic Analysis :

Entropic effects favor hydrolysis due to increased rotational freedom, whereas recyclization is entropically disfavored .

Desulfurization

Removal of the thiophenyl group is achieved using Raney-Ni:

EntrySolventTemp (°C)Yield (%)
1EtOHRTTrace
2EtOHRT20
3THFRT69
4THF092

Cycloaddition and Domino Reactions

Microwave-assisted thermolysis of oxazolinones generates nitrile ylides, which undergo cycloaddition with alkynes (e.g., DMAD). A domino sequence (retro-Mannich + iminium cyclization) produces fused diazepines .

Scope of Dipolarophiles :

DipolarophileProduct Yield (%)
DMAD70–80
Methyl propiolate65
Phenylacetylene55

Challenges and Limitations

  • Dynamic Exchange : Recyclization efficiency is limited by unfavorable thermodynamics .

  • Dipolarophile Stability : Thermal decomposition of alkynes (e.g., pyridinylpropiolate) restricts substrate scope .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Ring Size and Nitrogen Positioning

Compound Ring System Nitrogen Positions Key Structural Features
1H-Pyrrolo[1,2-A][1,3]diazepine Pyrrole + 8-membered diazepine 1, 3 Two nitrogens in diazepine; fused bicyclic
Pyrrolo[1,2-a][1,4]diazepine Pyrrole + 8-membered diazepine 1, 4 Altered nitrogen spacing; increased flexibility
1H-Pyrrolo[1,2-a]azepine Pyrrole + 7-membered azepine 1 Single nitrogen in azepine; smaller ring size
Pyrrolo[1,2-a]pyrimidine Pyrrole + 6-membered pyrimidine 1, 3 (pyrimidine) Two nitrogens in pyrimidine; planar structure

Key Observations :

  • Ring Size : Larger diazepine rings (8-membered) introduce conformational flexibility compared to pyrimidines (6-membered) or azepines (7-membered).
  • Nitrogen Positioning : The [1,3]-diazepine configuration creates distinct electronic environments vs. [1,4]-diazepines, influencing reactivity and intermolecular interactions .
Comparison with Other Diazepine Syntheses
  • Pyrrolo[1,2-a][1,4]diazepines: Synthesized via furan ring recyclization, forming fused pyrrole and diazepine rings simultaneously. This method emphasizes atom economy but requires precise control of reaction conditions .
  • Pyrido-Pyrrolo-Pyrazino-Indole-Diones (e.g., 6a–d): Prepared via EDCI/DMAP-mediated coupling, yielding 33–65% depending on substituents (e.g., chloro substitution in 6b increases yield to 65%) .

Table: Yield and Reaction Conditions

Compound Type Method Yield Range Key Reagents/Conditions
[1,3]-Diazepines Multicomponent (Chen) High HOAc, ethanol, reflux
[1,4]-Diazepines Furan recyclization Moderate Furan precursors, acid catalysis
Complex Fused Derivatives (6a) EDCI/DMAP coupling 33–65% THF, room temperature, 48 h

Physicochemical Properties

Melting Points and Solubility
  • This compound Derivatives: Limited data, but related compounds like 6a (pyrido-pyrrolo-pyrazino-indole-dione) exhibit high melting points (347°C) and poor solubility in common solvents, complicating spectral analysis (e.g., 13C-NMR) .
  • Substituent Effects : Chloro-substituted 6b (mp 306°C) vs. methoxy-substituted 6c (mp 279°C) demonstrates how electron-withdrawing groups (Cl) increase rigidity compared to electron-donating groups (OCH3) .
Molecular Weight and Flexibility
  • Hexahydro Derivatives (e.g., CAS 115839-47-9): Saturated diazepine rings (C11H23N3, MW 197.32) enhance solubility and flexibility vs. aromatic counterparts .

Q & A

Q. What synthetic strategies are commonly employed for constructing the 1H-Pyrrolo[1,2-A][1,3]diazepine core?

The synthesis of the this compound scaffold often relies on cyclization and multicomponent reactions. For example, Chen et al. developed a three-component method using HKA97, indoles, and arylglyoxals under reflux in ethanol with HOAc catalysis, achieving yields of 63–81% . Key steps include (1) condensation to form intermediate rings and (2) nucleophilic substitutions (e.g., Grignard reagents, NaBH4) to introduce functional groups . Characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS is critical for verifying structural integrity .

Q. How can researchers validate the pharmacological potential of this compound derivatives?

Pharmacological evaluation typically involves in vivo and in vitro assays. For instance, Sowell and Blanton (1976) tested a derivative for antimalarial, antineoplastic, and hypotensive activity. While transient hypotensive effects were observed in rats, other assays (e.g., antiviral, anti-inflammatory) showed no activity . Methodological considerations include:

  • Dose-response curves : To establish efficacy thresholds.
  • Species-specific models : Rats and dogs were used for hypotensive studies, highlighting interspecies variability .
  • Control groups : Essential for distinguishing compound-specific effects from baseline physiological responses.

Advanced Research Questions

Q. What strategies address low yields in multicomponent syntheses of 1H-Pyrrolo[1,2-A][1,3]diazepines?

Yield optimization often involves catalyst screening and reaction condition tuning. For example:

  • Catalyst selection : HOAc in ethanol improved yields in Chen’s three-component synthesis compared to non-acidic conditions .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) enhance reaction kinetics while minimizing side reactions .
  • Intermediate purification : Crude intermediates (e.g., benzotriazole derivatives) can proceed to nucleophilic substitutions without purification, streamlining workflows .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Rational design strategies include:

  • Functional group diversification : Grignard reagents or NaCN substitutions at the benzotriazole position enable access to alkyl, cyano, or phosphonate derivatives .
  • Ring saturation : Hydrogenated pyrroloimidazoles (e.g., tetrahydro derivatives) may improve metabolic stability, as seen in related diazepine systems .
  • Hybrid scaffolds : Incorporating pharmacophores from active compounds (e.g., indole moieties) could enhance target engagement, as demonstrated in fused pyrrolo[1,2-a]pyrimidines .

Q. What analytical methods resolve contradictions in pharmacological data for 1H-Pyrrolo[1,2-A][1,3]diazepines?

Discrepancies in bioactivity (e.g., hypotensive effects in rats but not dogs ) require:

  • Mechanistic studies : Assess receptor binding profiles (e.g., α-adrenergic receptors) to identify species-specific targets.
  • Pharmacokinetic profiling : Measure bioavailability and metabolism differences across models.
  • Computational modeling : Molecular docking or QSAR analyses can predict structural determinants of activity .

Q. How do fused-ring systems impact the synthetic accessibility of 1H-Pyrrolo[1,2-A][1,3]diazepines?

Fused heterocycles (e.g., pyrrolo[2′,1′:3,4][1,4]diazepino[2,1-a]isoindoles) introduce steric and electronic challenges. Strategies include:

  • IMDAF reactions : Maleic anhydride and furan-containing precursors enable one-step cyclization, as shown by Zubkov et al. .
  • Ring recyclization : Furan-to-pyrrole transformations (e.g., via recyclization) simplify access to polycyclic frameworks .

Methodological Tables

Q. Table 1. Key Synthetic Routes for 1H-Pyrrolo[1,2-A][1,3]diazepines

MethodStarting MaterialsConditionsYield (%)Ref.
Three-component reactionHKA97, indole, arylglyoxalHOAc/EtOH, reflux63–81
Cyclocondensation3-(pyrrol-1-yl)-1-propylaminePTSA/CHCl₃, RT51–55
IMDAF reactionMaleic anhydride, furan derivativesThermal cyclizationN/A

Q. Table 2. Pharmacological Profiles of a Representative Derivative (Sowell & Blanton, 1976)

AssayModel OrganismResult
Acute hypotensionRats, DogsTransient activity
Antineoplastic activityMiceNo activity
Anti-inflammatoryRatsNo activity
CNS effectsMiceNo depressant/stimulant

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